An In-depth Technical Guide to the Structural Characterization of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
An In-depth Technical Guide to the Structural Characterization of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
Foreword
For researchers, scientists, and professionals in drug development, the meticulous and unambiguous structural characterization of novel chemical entities is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid, a molecule of interest within the broader class of pyridazine derivatives. Pyridazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document moves beyond a simple listing of techniques, offering a validated, self-reinforcing workflow designed to ensure the highest level of confidence in the assigned structure. We will explore the "why" behind each experimental choice, grounding our protocols in established principles of analytical chemistry and spectroscopy.
Molecular Overview and Synthetic Strategy
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is a heterocyclic compound featuring a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted with a methyl group and an N-methyl-N-carboxymethylamino group. The presence of both acidic (carboxylic acid) and basic (pyridazine and tertiary amine) centers suggests the potential for zwitterionic character and interesting pharmacological properties.
A plausible synthetic route, adapted from methodologies for similar N-substituted amino acids and pyridazine derivatives, would involve the nucleophilic substitution of a suitable precursor like 3-chloro-6-methylpyridazine with sarcosine (N-methylglycine) under basic conditions. The progress and outcome of such a synthesis would necessitate the robust analytical workflow detailed in the subsequent sections.
The Integrated Characterization Workflow
Caption: Integrated workflow for the structural characterization of a novel compound.
Mass Spectrometry: Determining the Molecular Formula
The initial and most critical step in characterizing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for this purpose.
Experimental Protocol: HRMS-ESI
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Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified compound in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
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Ionization Mode: Given the presence of a carboxylic acid and basic nitrogen atoms, both positive and negative ion modes should be employed to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
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Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.
Expected Data and Interpretation
For [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid (C₈H₁₁N₃O₂), the expected data is summarized below.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Monoisotopic Mass | 181.0851 u |
| [M+H]⁺ (Positive Ion Mode) | 182.0924 m/z |
| [M-H]⁻ (Negative Ion Mode) | 180.0779 m/z |
The observation of ions with these exact masses (typically within a 5 ppm error margin) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further support the proposed structure by identifying characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent is crucial; DMSO-d₆ is often a good starting point as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (e.g., -COOH).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
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1D NMR Experiments:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
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¹³C NMR: Shows the number of different types of carbon atoms.
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
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Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the proposed structure and data from analogous compounds, the following NMR data can be predicted (in DMSO-d₆).
Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations |
| Pyridazine-H4 | ~7.5, d, 1H | ~125 | CH (up) | C6, C5 |
| Pyridazine-H5 | ~7.0, d, 1H | ~118 | CH (up) | C3, C4 |
| -N-CH₂-COOH | ~4.5, s, 2H | ~55 | CH₂ (down) | C3, COOH, N-CH₃ |
| -N-CH₃ | ~3.2, s, 3H | ~40 | CH₃ (up) | C3, -N-CH₂- |
| Pyridazine-CH₃ | ~2.5, s, 3H | ~20 | CH₃ (up) | C6, C5 |
| -COOH | ~12-13, br s, 1H | ~170 | No signal | -N-CH₂- |
| Pyridazine-C3 | - | ~158 | No signal | H4, H5, -N-CH₂-, -N-CH₃ |
| Pyridazine-C6 | - | ~155 | No signal | H4, H5, Pyridazine-CH₃ |
The interpretation of this data would proceed as follows:
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The two doublets in the aromatic region with a typical ortho-coupling constant are characteristic of the pyridazine ring protons.
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The three singlets in the aliphatic region correspond to the N-CH₂, N-CH₃, and pyridazine-CH₃ groups.
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The broad singlet at a downfield chemical shift is indicative of the carboxylic acid proton.
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HSQC would correlate the proton signals to their directly attached carbons.
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Crucially, HMBC correlations would link the fragments together. For instance, correlations from the N-CH₂ and N-CH₃ protons to the pyridazine C3 carbon would confirm the point of attachment of the amino acid side chain to the pyridazine ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1450 | C=C and C=N stretches | Pyridazine ring |
| ~1200-1300 | C-N stretch | Tertiary amine |
The presence of a very broad absorption band in the 3400-2400 cm⁻¹ region, overlapping with the C-H stretching vibrations, is a classic indicator of the hydrogen-bonded O-H group of a carboxylic acid. The strong absorption around 1710 cm⁻¹ for the C=O stretch further confirms this functional group.
Single-Crystal X-ray Diffraction: The Definitive Structure
When suitable single crystals can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling.
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Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
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Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Expected Outcome
A successful X-ray crystal structure analysis would provide a 3D model of the molecule, confirming the connectivity established by NMR and MS. It would also reveal details about the solid-state packing, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and the pyridazine nitrogen atoms.
Caption: Integration of orthogonal analytical data for unambiguous structural confirmation.
Conclusion
The structural characterization of a novel molecule like [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid requires a multi-faceted and logical approach. By integrating data from high-resolution mass spectrometry, a comprehensive suite of NMR experiments, infrared spectroscopy, and ideally single-crystal X-ray diffraction, a self-validating and unambiguous structural assignment can be achieved. This guide provides the necessary framework and expert insights to confidently undertake this critical task in the drug discovery and development process.
References
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
